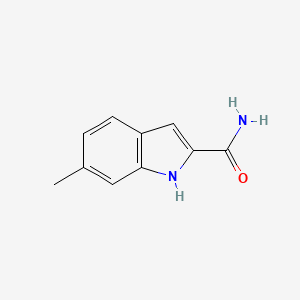

6-methyl-1H-indole-2-carboxamide

CAS No.: 893730-34-2

Cat. No.: VC16011839

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893730-34-2 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 6-methyl-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13) |

| Standard InChI Key | XRYVKAFQUAQPLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(=O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methyl-1H-indole-2-carboxamide (IUPAC name: 6-methyl-1H-indole-2-carboxamide; molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.20 g/mol) features a bicyclic indole core fused to a carboxamide group. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the methyl group at the 6-position influencing electronic distribution and steric interactions. The carboxamide moiety (–CONH₂) at the 2-position provides hydrogen-bonding capabilities, critical for interactions with biological targets .

Key Structural Attributes:

-

Methyl Group at C6: Enhances lipophilicity and may modulate electron density across the aromatic system.

-

Carboxamide at C2: Serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors.

-

Planar Indole Core: Enables π-π stacking with aromatic residues in protein binding pockets .

Synthetic Methodologies

General Approaches to Indole-2-Carboxamide Synthesis

While no explicit synthesis of 6-methyl-1H-indole-2-carboxamide is reported in the literature, established routes for analogous indole-2-carboxamides provide a framework for its preparation. The ACS publication by Nguyen et al. (2014) outlines a robust methodology for synthesizing 5-chloro-3-alkyl-N-phenethyl indole-2-carboxamides, which can be adapted for the 6-methyl variant .

Friedel-Crafts Acylation and Reduction

The synthesis begins with Friedel-Crafts acylation of a substituted indole-2-carboxylate (e.g., ethyl 5-chloroindole-2-carboxylate) using acyl chlorides. For 6-methyl derivatives, this step would require a methyl-substituted starting material. Subsequent reduction of the ketone intermediate with triethylsilane yields the alkylated indole core .

Example Reaction Pathway:

-

Friedel-Crafts Acylation:

-

Ketone Reduction:

-

Hydrolysis and Amidation:

Challenges in 6-Methyl Substitution

Introducing a methyl group at the 6-position may require regioselective functionalization strategies, such as directed ortho-metalation or Suzuki-Miyaura coupling, to avoid competing reactions at the more reactive 3- and 5-positions of the indole ring .

Biological Activities and Structure-Activity Relationships

Cannabinoid Receptor Type 1 (CB1) Modulation

Indole-2-carboxamides have emerged as potent allosteric modulators of CB1, a G protein-coupled receptor (GPCR) involved in neuromodulation. While the ACS study focused on 5-chloro-3-alkyl derivatives (e.g., 12d, 12f), the 6-methyl substitution could similarly influence receptor binding .

Key SAR Findings from Analogous Compounds:

-

C3 Alkyl Chain Length: Optimal activity observed with C3–C6 chains (e.g., 12f, ).

-

Electron-Withdrawing Groups at C5: Enhance binding cooperativity (e.g., 12d, ) .

-

Phenethyl Linker: A two-carbon spacer between the amide and aryl ring maximizes affinity .

Table 1: CB1 Allosteric Modulation by Selected Indole-2-Carboxamides

| Compound | C3 Substituent | (nM) | Binding Cooperativity () |

|---|---|---|---|

| 1 | Ethyl | 217.3 | 6.9 |

| 12d | Propyl | 259.3 | 24.5 |

| 12f | Hexyl | 89.1 | 17.7 |

For 6-methyl-1H-indole-2-carboxamide, the methyl group at C6 could sterically hinder interactions with CB1 or alter electronic properties, potentially reducing compared to C3-alkylated analogs.

Future Directions and Research Gaps

Synthetic Optimization

-

Regioselective Methylation: Develop methods for selective C6 methylation to avoid byproducts.

-

Continuous Flow Synthesis: Scale-up production using microreactors to improve yield and purity.

Biological Screening

-

Target Identification: Screen 6-methyl-1H-indole-2-carboxamide against GPCRs, kinases, and microbial targets.

-

ADMET Profiling: Assess pharmacokinetics and toxicity to prioritize lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume